5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid
Overview
Description
5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-4-nitroisoxazole with methanol in the presence of a base, followed by hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 5-(Carboxymethyl)-3-methylisoxazole-4-carboxylic acid.
Reduction: Formation of 5-(Aminomethyl)-3-methylisoxazole-4-carboxylic acid.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(Hydroxymethyl)-3-methylisoxazole-4-carboxylic acid
- 5-(Aminomethyl)-3-methylisoxazole-4-carboxylic acid
- 5-(Ethoxymethyl)-3-methylisoxazole-4-carboxylic acid
Comparison
Compared to its analogs, 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid is unique due to its methoxymethyl group, which can influence its reactivity and biological activity. This functional group can be easily modified, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
5-(methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-4-6(7(9)10)5(3-11-2)12-8-4/h3H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYWPMZISFZALQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735105 | |
Record name | 5-(Methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1108712-48-6 | |
Record name | 5-(Methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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